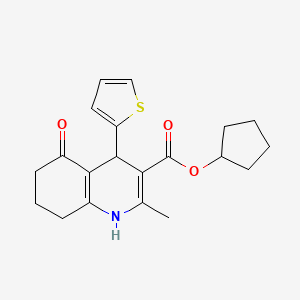

Cyclopentyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10448357

Molecular Formula: C20H23NO3S

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23NO3S |

|---|---|

| Molecular Weight | 357.5 g/mol |

| IUPAC Name | cyclopentyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C20H23NO3S/c1-12-17(20(23)24-13-6-2-3-7-13)19(16-10-5-11-25-16)18-14(21-12)8-4-9-15(18)22/h5,10-11,13,19,21H,2-4,6-9H2,1H3 |

| Standard InChI Key | RXRLZOQYQFCAOD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OC4CCCC4 |

| Canonical SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OC4CCCC4 |

Introduction

General Synthesis

Hexahydroquinolines are often synthesized via the Hantzsch reaction, which involves:

-

Condensation of an aldehyde with a β-ketoester and an ammonium salt or amine.

-

Cyclization to form the hexahydroquinoline scaffold.

-

Functionalization to introduce substituents like thiophene or cyclopentyl groups.

Potential Synthetic Route for Target Compound

To synthesize this specific compound:

-

Use cyclopentanecarboxylic acid as the precursor for esterification.

-

Employ thiophene aldehyde for incorporation of the thiophene ring.

-

Combine with a β-ketoester (e.g., methyl acetoacetate) and ammonia or ammonium acetate for cyclization.

Anticancer Potential

Hexahydroquinolines and their derivatives are known for their biological activities:

-

They exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervix carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .

-

The presence of a thiophene ring enhances electron density and may improve binding affinity to biological targets.

Antioxidant and Anti-inflammatory Activity

Compounds with thiophene and quinoline scaffolds often show antioxidant properties by scavenging free radicals. They may also inhibit inflammatory enzymes like COX or LOX .

Pharmaceuticals

The compound's structure suggests potential as:

-

Anticancer agents: Effective against tumor cell lines due to its quinoline core and thiophene substitution .

-

Antioxidants: Useful in treating oxidative stress-related diseases.

Material Science

Compounds with thiophene rings are also explored in organic electronics due to their conductive properties.

Data Gaps and Further Research

While related compounds have been studied extensively, specific data on this compound is lacking:

-

Experimental validation of its synthesis is needed.

-

Biological activity assays should be conducted to confirm anticancer or anti-inflammatory properties.

-

Computational studies (e.g., molecular docking) could predict its binding affinity to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume